Thalidomide-NH-C5-NH2 hydrochloride

Purity Quality Control PROTAC Synthesis

Thalidomide-NH-C5-NH2 hydrochloride is a high-purity (≥98%) CRBN E3 ligase ligand-linker conjugate, specifically engineered for PROTAC development. It combines a thalidomide-based cereblon ligand with an optimized C5 alkyl linker and terminal amine handle. The hydrochloride salt ensures superior aqueous solubility for efficient conjugation. With certified purity, this building block eliminates confounding variables in SAR studies, enabling precise optimization of linker geometry and degradation efficiency. Standardized specifications ensure batch-to-batch reproducibility, reducing QC overhead for centralized PROTAC synthesis.

Molecular Formula C18H23ClN4O4
Molecular Weight 394.9 g/mol
Cat. No. B15620126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C5-NH2 hydrochloride
Molecular FormulaC18H23ClN4O4
Molecular Weight394.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H
InChIKeyWJDRWFHGNHTFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-C5-NH2 HCl: A CRBN-Recruiting Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-NH-C5-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and an alkyl C5 linker with a terminal amine . It is categorized as a functionalized cereblon ligand building block, primarily utilized as a chemical tool and intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form is specified to offer enhanced water solubility and stability over the free base, facilitating formulation and conjugation workflows . This compound is also synonymous with Pomalidomide 4'-alkylC5-amine, reflecting its role as a key CRBN-recruiting element in targeted protein degradation research .

Why Thalidomide-NH-C5-NH2 HCl Cannot Be Casually Substituted in a PROTAC Supply Chain


In PROTAC research, the linker composition, exit vector, and terminal functional group are critical determinants of ternary complex formation, linker length optimization, and final conjugate solubility [1]. Thalidomide-NH-C5-NH2 hydrochloride provides a specific, pre-optimized combination: a thalidomide-derived CRBN ligand, an alkyl C5 linker, and a terminal amine handle . Substituting this with a different linker length (e.g., C4 or C6), a different E3 ligase ligand (e.g., Pomalidomide or Lenalidomide), or an alternative terminal functional group (e.g., carboxylic acid or thiol) can fundamentally alter the degradation efficiency, selectivity, and physicochemical properties of the resulting PROTAC candidate [2]. The quantitative evidence below details the specific differentiators that make this compound a distinct procurement decision.

Quantitative Differentiation Guide for Thalidomide-NH-C5-NH2 HCl Procurement


Purity Benchmarking: 99.86% vs. Standard 95-98% for Conjugate Quality Control

Thalidomide-NH-C5-NH2 hydrochloride sourced from MedChemExpress is certified at 99.86% purity, as determined by HPLC . For comparison, many other suppliers, including Bidepharm, list their standard purity for chemically identical Thalidomide-NH-C5-NH2 hydrochloride at 95% .

Purity Quality Control PROTAC Synthesis

Salt Form Advantage: Enhanced Aqueous Solubility of Hydrochloride Over Free Base

The hydrochloride salt form of Thalidomide-NH-C5-NH2 is known to provide superior water solubility compared to the free base form . While specific mg/mL values are not reported in a direct comparative study, the general principle of hydrochloride salts increasing aqueous solubility of amine-containing compounds is well-established and is specifically highlighted for this product by the vendor .

Solubility Formulation Hydrochloride Salt

Linker Vector and Functional Group Specificity: C5 Alkyl Amine vs. C6 or PEG Linkers

Thalidomide-NH-C5-NH2 HCl contains a 5-carbon alkyl chain (C5) with a terminal amine, which is specifically distinct from analogous building blocks like Pomalidomide-C6-NH2 hydrochloride (C6 linker) or Thalidomide-NH-PEG3-NH2 hydrochloride (PEG linker) . A review of CRBN-based PROTACs illustrates that the difference between a C4 and C5 exit vector chemistry can profoundly impact ternary complex formation and degradation efficiency due to altered geometry [1].

Linker Length C5 vs. C6 PROTAC Linker Chemistry

E3 Ligase Ligand Basis: Thalidomide vs. Pomalidomide CRBN Recruitment Potential

Unlike the near-identical CAS:2375194-03-7 sometimes designated as 'Pomalidomide 4'-alkylC5-amine' which implies a pomalidomide core, Thalidomide-NH-C5-NH2 hydrochloride explicitly uses a thalidomide-based cereblon ligand . Literature indicates that subtle differences between thalidomide and pomalidomide can lead to differential neosubstrate recruitment and degradation profiles. For example, pomalidomide is known to have a higher affinity for CRBN and distinct degradation selectivity compared to thalidomide, which can be advantageous or detrimental depending on the desired target profile [1].

E3 Ligase CRBN Thalidomide vs. Pomalidomide

Optimal Application Scenarios for Thalidomide-NH-C5-NH2 HCl in Research and Development


High-Fidelity PROTAC SAR Campaigns

In structure-activity relationship (SAR) studies where linker length is a variable, the high certified purity (99.86%) of Thalidomide-NH-C5-NH2 HCl ensures that observed changes in degradation efficiency (DC50, Dmax) are attributable to linker geometry and not to confounding impurities. The defined C5 linker offers a direct comparator to C4 and C6 analogs, enabling precise optimization of the degrader's chemical space.

Aqueous-Phase Conjugation Workflows

For research groups utilizing aqueous-compatible conjugation chemistry (e.g., amide coupling in buffered conditions), the enhanced water solubility of the hydrochloride salt directly facilitates higher-yielding reactions without the need for high percentages of organic co-solvents, which can denature protein targets in subsequent ternary complex assays.

Thalidomide-Specific Neosubstrate Recruitment Studies

When investigating CRBN-dependent degradation without the confounding variable of pomalidomide's higher CRBN affinity and distinct neosubstrate spectrum [1], procurement of the thalidomide-based ligand-linker conjugate is essential. This allows researchers to build PROTACs that leverage the unique pharmacological profile of the thalidomide moiety for target validation.

Reproducible Building Block Supply for Core Facilities

Centralized PROTAC synthesis facilities benefit from standardizing on a building block with a consistently high purity specification (99.86% HPLC ) and a defined salt form, ensuring batch-to-batch reproducibility across multiple internal client projects. This reduces quality control overhead and minimizes troubleshooting of failed conjugations due to variable input material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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